molecular formula C17H20N2O3S B2898084 N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide CAS No. 2034617-08-6

N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2898084
CAS No.: 2034617-08-6
M. Wt: 332.42
InChI Key: XCRWFRHRAUYNSW-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-ethoxybenzenesulfonamide is a high-purity sulfonamide compound designed for research applications. This chemical features a unique molecular structure comprising a cyclopropyl-attached pyridine moiety linked via a methylene bridge to a 4-ethoxybenzenesulfonamide group. This specific architecture suggests potential for targeted biological activity, particularly in enzyme inhibition pathways. Compounds with similar benzenesulfonamide structures have demonstrated significant research value in various biochemical applications . The incorporation of the cyclopropyl group adjacent to the pyridine ring may enhance metabolic stability and influence binding affinity to biological targets, as seen in related chemical entities . The ethoxy substituent on the benzene ring potentially contributes to optimized solubility and membrane permeability characteristics. Researchers investigating sulfonamide-based inhibitors , neurological studies involving toxin-like peptides , or cytochrome P450 inhibition mechanisms may find this compound particularly valuable. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Proper safety protocols should be followed when handling this compound, including the use of personal protective equipment. Technical specifications including NMR, mass spectrometry, and HPLC purity data are available upon request.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-22-16-5-7-17(8-6-16)23(20,21)19-11-13-9-15(12-18-10-13)14-3-4-14/h5-10,12,14,19H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRWFRHRAUYNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its cyclopropylpyridinylmethyl and 4-ethoxybenzenesulfonamide groups. Below is a comparison with key analogs:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Pyridine + benzenesulfonamide 5-Cyclopropylpyridinylmethyl, 4-ethoxy Potential NRF2/KEAP1 inhibition (inferred)
K67 (N-[2-acetonyl-4-(4-ethoxybenzenesulfonylamin)naphthalene-1-yl]-4-ethoxybenzenesulfonamide) Naphthalene + benzenesulfonamide 4-Ethoxy, naphthalene core Disrupts KEAP1-p62 binding; NRF2 inhibitor in NSCLC cells
IIIa (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide Quinoline + benzenesulfonamide 4-Methoxy, styryl group Anticancer activity (synthesis described)
17d (N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide) Pyridine + benzenesulfonamide 4-Trifluoromethyl, benzyloxy Electrochemical applications (synthesis described)
Descarbonsildenafil Pyrazolo-pyrimidine + benzenesulfonamide 4-Ethoxy, dimethylaminoethyl Phosphodiesterase inhibitor

Key Observations :

  • Substituent Influence : The 4-ethoxy group in the target compound and K67 may enhance solubility or binding affinity compared to methoxy (IIIa) or trifluoromethyl (17d) substituents .
Pharmacological and Mechanistic Insights
  • NRF2 Inhibition: K67’s mechanism involves disrupting KEAP1-p62 binding, reducing NRF2-driven cancer cell survival.
  • Enzyme Inhibition : Descarbonsildenafil’s 4-ethoxybenzenesulfonamide group is critical for phosphodiesterase binding. Structural parallels suggest the target compound could be optimized for analogous enzyme targets .

Q & A

Q. Table 1: Example Reaction Conditions for Analogous Sulfonamides

StepSolventTemperature (°C)Catalyst/ReagentYield (%)Source
CyclopropanationDCM0–5Rh₂(OAc)₄65–78
Sulfonamide CouplingTHF60–70EDCI, DMAP70–85

How can NMR and mass spectrometry be employed to confirm the structural integrity of intermediates during synthesis?

Answer:

  • ¹H/¹³C NMR :
    • The ethoxy group (-OCH₂CH₃) shows a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.8–4.0 ppm (CH₂) .
    • The cyclopropyl protons on the pyridine ring appear as a multiplet at δ 0.8–1.2 ppm .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with an exact mass matching the formula C₁₈H₂₁N₂O₃S (calc. 345.1274, observed 345.1278) .
    • Fragmentation patterns (e.g., loss of SO₂ or cyclopropyl groups) validate substituent connectivity .

What reaction mechanisms are involved in the functionalization of the pyridinylmethyl group in sulfonamide derivatives?

Answer:

  • Nucleophilic Substitution : The pyridine nitrogen can act as a weak base, facilitating alkylation via SN2 mechanisms. For example, coupling with bromoethyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) forms the pyridinylmethyl linkage .
  • Cyclopropanation : Transition metal-catalyzed (e.g., Rh(II)) reactions insert carbenes into alkenes attached to pyridine, forming the cyclopropyl group. This step requires strict anhydrous conditions to prevent hydrolysis .
  • Sulfonamide Formation : Coupling sulfonyl chlorides with amines (e.g., pyridinylmethylamine) proceeds via a two-step mechanism: (1) nucleophilic attack by the amine, (2) HCl elimination .

How do substituents like cyclopropyl or ethoxy groups influence the compound's biological activity?

Answer:

  • Cyclopropyl Group : Enhances metabolic stability by resisting oxidative degradation in cytochrome P450 assays. It also modulates lipophilicity (logP), improving membrane permeability in cell-based studies .
  • Ethoxy Group : The -OCH₂CH₃ moiety increases electron density on the benzene ring, enhancing π-π stacking with target proteins (e.g., carbonic anhydrase isoforms). Analogous compounds showed IC₅₀ values < 100 nM in enzyme inhibition assays .
  • Structure-Activity Relationship (SAR) : Substitution at the pyridine 5-position (cyclopropyl vs. bromo) significantly alters selectivity. For example, replacing Br with cyclopropyl in N-(5-bromopyridin-3-yl)-4-methylbenzenesulfonamide increased potency against kinase targets by 10-fold .

What strategies are effective in resolving contradictory data from biological assays involving sulfonamide derivatives?

Answer:

  • Assay Validation :
    • Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
    • Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding affinities .
  • Data Analysis :
    • Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms. For example, a slope ≠1 may indicate nonspecific binding .
    • Use computational docking (e.g., AutoDock Vina) to rationalize discrepancies between enzyme inhibition and cellular activity .
  • Case Study : In N-(5-chloro-2-methoxyphenyl)benzenesulfonamide , contradictory anti-malarial IC₅₀ values were resolved by controlling redox conditions in the assay medium, as the compound’s thiol reactivity skewed results .

How can researchers optimize reaction yields for sterically hindered intermediates in the synthesis of this compound?

Answer:

  • Catalyst Screening : Use bulky ligands (e.g., BrettPhos Pd) in cross-coupling reactions to reduce steric hindrance .
  • Microwave-Assisted Synthesis : Accelerate slow steps (e.g., cyclopropanation) by heating at 100–120°C for 10–20 minutes, improving yields by 15–20% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates, while additives like LiCl suppress aggregation .

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